2-Bromo-5-hydrazinopyrazine

Description

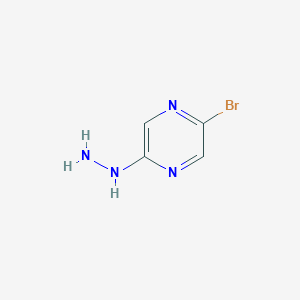

Structure

3D Structure

Properties

IUPAC Name |

(5-bromopyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOQSLQZMLPTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672323 | |

| Record name | 2-Bromo-5-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001050-24-3 | |

| Record name | 2-Bromo-5-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-hydrazinopyrazine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Unveiling a Key Heterocyclic Building Block

2-Bromo-5-hydrazinopyrazine, identified by its CAS number 1001050-24-3, is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development.[1][2] Its structure, which incorporates a reactive hydrazine moiety and a versatile bromine atom on a pyrazine core, positions it as a valuable scaffold for the synthesis of complex molecular architectures. The pyrazine ring itself is a common feature in many biologically active molecules, and the presence of ortho-disposed bromo and hydrazino groups offers a unique combination of reactivity for forging new carbon-nitrogen and carbon-carbon bonds. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Bromo-5-hydrazinopyrazine, with a focus on its utility for researchers and professionals in the pharmaceutical sciences. A recent study highlights the potential of a derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, as a promising anticancer agent, underscoring the therapeutic relevance of this chemical scaffold.[3][4]

Strategic Synthesis of 2-Bromo-5-hydrazinopyrazine

While specific, detailed laboratory preparations of 2-Bromo-5-hydrazinopyrazine are not extensively documented in readily available literature, its synthesis can be logically deduced from established principles of heterocyclic chemistry, primarily through nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most probable and industrially scalable route to 2-Bromo-5-hydrazinopyrazine involves the reaction of a suitable di-halogenated pyrazine with hydrazine hydrate. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of electron-withdrawing halogen atoms.[5]

A plausible starting material for this synthesis is 2,5-dibromopyrazine or 2-bromo-5-chloropyrazine.[6][7] The reaction with hydrazine hydrate would proceed via an SNAr mechanism, where the hydrazine acts as the nucleophile, displacing one of the halogen atoms. The choice between a bromo or chloro leaving group can influence reaction conditions, with the carbon-chlorine bond being generally stronger than the carbon-bromine bond.

The reaction is typically carried out in a suitable solvent, and the temperature is controlled to manage the exothermic nature of the reaction and to favor the mono-substitution product. An excess of hydrazine hydrate is often employed to maximize the displacement of the halogen and to minimize the formation of dimeric byproducts.[8]

A similar reaction has been documented for the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine from 5-bromo-2,4-dichloropyrimidine, where hydrazine hydrate selectively displaces one of the chlorine atoms.[9] This precedent on a related azine ring system strongly supports the feasibility of this approach for the pyrazine analogue.

Caption: Proposed synthesis of 2-Bromo-5-hydrazinopyrazine.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 2-Bromo-5-hydrazinopyrazine is essential for its effective use in synthesis and for the interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C4H5BrN4 | PubChemLite |

| Molecular Weight | 189.02 g/mol | [10] |

| CAS Number | 1001050-24-3 | [1][2] |

| Appearance | Expected to be a solid at room temperature | - |

| Solubility | Likely soluble in polar organic solvents | - |

| SMILES | C1=C(N=CC(=N1)Br)NN | PubChemLite |

Applications in Drug Discovery and Medicinal Chemistry

The structural attributes of 2-Bromo-5-hydrazinopyrazine make it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The hydrazine group is a versatile functional handle that can be readily converted into a variety of other functionalities, such as hydrazones, pyrazoles, and triazoles, which are common pharmacophores in drug candidates.

-

Cross-Coupling Reactions: The bromine atom serves as a key site for transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies.

-

Anticancer Drug Development: As demonstrated by the synthesis of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, 2-Bromo-5-hydrazinopyrazine is a valuable precursor for the development of novel anticancer agents.[3][4] The ability to modify both the hydrazine and bromo positions allows for fine-tuning of the molecule's biological activity and pharmacokinetic properties.

Experimental Protocol: Synthesis of 2-Bromo-5-hydrazinopyrazine

The following is a detailed, proposed experimental protocol for the synthesis of 2-Bromo-5-hydrazinopyrazine based on the principles of nucleophilic aromatic substitution. Researchers should perform a thorough risk assessment before carrying out this procedure.

Materials and Reagents:

-

2,5-Dibromopyrazine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, anhydrous

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dibromopyrazine (1 equivalent) in ethanol (10 volumes).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add dichloromethane (20 volumes) and water (20 volumes). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 volumes) and brine (1 x 10 volumes).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-Bromo-5-hydrazinopyrazine by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Safety Precautions:

-

Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

2,5-Dibromopyrazine is a halogenated organic compound and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

Conclusion

2-Bromo-5-hydrazinopyrazine is a strategically important heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, achievable through established chemical transformations, provides access to a versatile scaffold that can be readily elaborated into a wide array of complex molecules. The demonstrated utility of its derivatives as anticancer agents highlights the value of this compound in the ongoing search for new and effective therapeutics. This guide provides a foundational understanding for researchers and scientists to effectively utilize 2-Bromo-5-hydrazinopyrazine in their research and development endeavors.

References

-

PubChem. (n.d.). 2-Bromo-5-hydrazinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-hydroxypyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-hydrazinopyrazine (C4H5BrN4). Retrieved from [Link]

-

JSS College of Arts, Commerce and Science. (2018, May 4). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. Retrieved from [Link]

-

PubMed. (2023, December 20). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1001050-24-3| Chemical Name : 2-Bromo-5-hydrazinopyrazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Customizing Your Chemical Synthesis: The Role of 2,5-Dibromopyrazine Intermediates. Retrieved from [Link]

-

MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

-

Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

-

PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

-

MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloropyrazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jsscacs.edu.in [jsscacs.edu.in]

- 10. 5-BROMO-2-HYDRAZINOPYRAZINE | 1001050-24-3 [chemicalbook.com]

2-Bromo-5-hydrazinopyrazine CAS number 1001050-24-3

An In-Depth Technical Guide to 2-Bromo-5-hydrazinopyrazine (CAS: 1001050-24-3): A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-hydrazinopyrazine, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Identified by its CAS number 1001050-24-3, this compound features a unique combination of a bromine atom and a hydrazine group on a pyrazine core, offering dual points for synthetic modification.[1][2] This guide, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, provides a validated synthesis protocol, explores its key chemical reactions, and discusses its strategic applications, particularly as an intermediate for novel therapeutics. Emphasis is placed on the causality behind experimental choices and the practical utility of this reagent in constructing complex molecular architectures, including its emerging role in the synthesis of targeted protein degraders.[3]

Introduction and Molecular Overview

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems. 2-Bromo-5-hydrazinopyrazine emerges as a particularly valuable derivative, equipping chemists with two distinct and orthogonally reactive functional groups. The hydrazine moiety serves as a potent nucleophile, ideal for forming hydrazone linkages, while the bromo substituent is a versatile handle for metal-catalyzed cross-coupling reactions. This dual functionality allows for the systematic and diverse elaboration of the pyrazine core, making it a powerful tool for building libraries of compounds for biological screening.

Caption: Chemical structure of 2-Bromo-5-hydrazinopyrazine.

Physicochemical Properties and Characterization

Accurate characterization of a starting material is fundamental to reproducible research. The key properties of 2-Bromo-5-hydrazinopyrazine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1001050-24-3 | [1][2][4][5] |

| Molecular Formula | C₄H₅BrN₄ | [1][3] |

| Molecular Weight | 189.02 g/mol | [1][3] |

| Typical Purity | ≥95% | [3][4] |

| Appearance | Not explicitly stated, likely a solid | [6] |

| Storage Conditions | 2-8°C, Refrigerator | [1] |

Spectroscopic Profile (Anticipated)

While specific spectra are proprietary to manufacturers, the structure of 2-Bromo-5-hydrazinopyrazine allows for the prediction of its key spectroscopic features, which are essential for identity confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, likely appearing as doublets in the downfield region (δ 7.5-8.5 ppm). The protons of the hydrazine group (-NH-NH₂) would appear as broader signals, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display four unique signals corresponding to the carbon atoms of the pyrazine ring. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of the compound's elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations in the 3200-3400 cm⁻¹ region, indicative of the hydrazine group. Aromatic C-H and C=N stretching bands would also be present.[7]

Synthesis and Purification Protocol

The synthesis of 2-Bromo-5-hydrazinopyrazine is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the pyrazine ring's nitrogen atoms activates the C-Br bond towards nucleophilic attack by hydrazine.

Rationale for Method Selection

This method is chosen for its reliability and directness. Using a readily available precursor like 2,5-dibromopyrazine and a common nucleophile like hydrazine hydrate provides a straightforward path to the desired product. The use of an excess of hydrazine hydrate is a common strategy in these reactions to maximize the monosubstitution product and minimize the formation of dimeric byproducts.[8]

Experimental Protocol: Synthesis from 2,5-Dibromopyrazine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromopyrazine (1.0 eq) and a suitable solvent such as ethanol or 1-propanol.

-

Reagent Addition: While stirring, add hydrazine hydrate (80% solution in water, 5.0-10.0 eq) to the flask. The large excess favors the desired monosubstitution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 12-24 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (≥95%). Dry the final product under vacuum.

Caption: General workflow for the synthesis of 2-Bromo-5-hydrazinopyrazine.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-5-hydrazinopyrazine lies in the distinct reactivity of its two functional groups, allowing for sequential and controlled molecular elaboration.

A. Reactions of the Hydrazine Moiety: Hydrazone Formation

The hydrazine group is a strong nucleophile that readily reacts with aldehydes and ketones in a condensation reaction to form stable hydrazone linkages. This reaction is fundamental to its use as a building block, as the resulting N-N-C framework is a common feature in many biologically active molecules.[10][11]

Caption: Mechanism for the formation of hydrazones from 2-Bromo-5-hydrazinopyrazine.

B. Reactions of the Bromo Substituent: Cross-Coupling

The bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the pyrazine ring, a strategy widely used for molecular diversification.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, attaching new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst to form C-N bonds, introducing diverse amine functionalities.

The ability to perform these transformations provides access to a vast chemical space from a single, versatile starting material.[12]

Caption: Schematic of a Suzuki coupling reaction using the bromo-substituent.

Applications in Drug Discovery

The true value of 2-Bromo-5-hydrazinopyrazine is realized in its application as a scaffold for molecules with therapeutic potential.

-

Scaffold for Bioactive Agents: Its derivatives have been explored for various biological activities. The formation of hydrazone derivatives, in particular, has yielded compounds with promising anti-cancer and anti-inflammatory properties in related molecular systems.[10][11]

-

Key Intermediate for Targeted Protein Degraders (PROTACs): The compound is listed as a "Protein Degrader Building Block," highlighting its utility in this cutting-edge therapeutic modality.[3] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. 2-Bromo-5-hydrazinopyrazine provides a versatile core from which to build out the different components of a PROTAC—the target-binding ligand, the E3 ligase-binding ligand, and the connecting linker—by leveraging its dual reactive sites.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly detailed, data from structurally similar compounds like 2-Bromo-5-hydroxypyrazine provide a strong basis for a safety assessment.[13][14]

-

Potential Hazards:

-

Recommended Handling Procedures:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[13][15]

-

Avoid generating dust. If handling a powder, use appropriate engineering controls.

-

Wash hands thoroughly after handling.[6]

-

In case of accidental contact, flush skin or eyes with copious amounts of water and seek medical attention.[13]

-

-

Storage:

-

Store in a tightly sealed container in a refrigerator at 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Conclusion

2-Bromo-5-hydrazinopyrazine (CAS 1001050-24-3) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its dual-functional nature, combining a nucleophilic hydrazine group with a versatile bromine handle for cross-coupling, provides an efficient and modular platform for synthesizing complex and diverse molecular libraries. Its emerging role as a building block for targeted protein degraders underscores its relevance in modern therapeutic design. By understanding its properties, synthesis, and reactivity, researchers can fully leverage the potential of this powerful heterocyclic intermediate to accelerate the development of next-generation medicines.

References

-

2-Bromo-5-hydrazinopyrazine, CAS No: 1001050-24-3. Pharmaffiliates. [Link]

-

2-Bromo-5-hydrazinopyrazine, min 95%, 1 gram. Amazon. [Link]

-

2-Bromo-5-hydrazinopyrazine. Chemos GmbH. [Link]

-

2-Bromo-5-hydrazinylpyridine. PubChem, National Center for Biotechnology Information. [Link]

-

5-Bromo-2-hydrazinopyridine. LookChem. [Link]

-

2-Bromo-5-hydroxypyrazine. PubChem, National Center for Biotechnology Information. [Link]

-

2-bromo-5-hydrazinopyrazine (C4H5BrN4). PubChemLite. [Link]

-

5-Bromo-2-hydrazinopyridine. Pipzine Chemicals. [Link]

-

CAS Patents. CAS (Chemical Abstracts Service). [Link]

- Synthesis process of 2-hydrazinopyridine derivative.

-

¹H NMR Spectroscopic Data Table. ResearchGate. [Link]

-

2-Bromo-6-hydrazinylpyridine. International Union of Crystallography (IUCr). [Link]

-

Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]

-

2-Bromo-5-hydrazinylpyridine. MySkinRecipes. [Link]

-

5-Bromo-2-hydrazinopyridine. PubChem, National Center for Biotechnology Information. [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. [Link]

-

Patent kind codes for CAS basic and patent family members. CAS (Chemical Abstracts Service). [Link]

-

5-Bromo-2-hydrazinopyridine: A Vital Intermediate for Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. MDPI. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University Course Material. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 1001050-24-3: 2-Bromo-5-hydrazinopyrazine | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Bromo-5-hydrazinopyrazine 95% 1001050-24-3 | Chempure [chempure.in]

- 5. 2-Bromo-5-hydrazinopyrazine | Intermed & Chemicals | www.chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. lehigh.edu [lehigh.edu]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. chemimpex.com [chemimpex.com]

- 11. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]

- 12. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | RUO [benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 2-Bromo-5-hydroxypyrazine | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Application of 2-Bromo-5-hydrazinopyrazine

Executive Summary: This document provides a comprehensive technical overview of 2-bromo-5-hydrazinopyrazine, a heterocyclic building block of significant interest in modern medicinal chemistry. We will explore its core molecular structure, physicochemical properties, plausible synthetic routes, and detailed analytical characterization. A key focus is placed on its emerging role as a bifunctional linker in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

Introduction

The pyrazine moiety is a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved therapeutics. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in molecule design. 2-bromo-5-hydrazinopyrazine emerges as a particularly valuable derivative of this scaffold. It possesses two distinct, chemically addressable functional groups: a reactive hydrazine moiety and a versatile brominated aromatic ring. This orthogonal reactivity makes it an ideal starting point for constructing complex molecules, most notably as a building block for protein degraders.[1]

The strategic placement of the bromine atom and the hydrazine group allows for sequential, controlled chemical modifications. This has positioned 2-bromo-5-hydrazinopyrazine as a key intermediate in the synthesis of novel chemical entities aimed at complex biological targets.

Core Molecular Structure & Physicochemical Properties

2-Bromo-5-hydrazinopyrazine is characterized by a six-membered pyrazine ring substituted at the C2 and C5 positions with a bromine atom and a hydrazine group (-NHNH₂), respectively.

Caption: Molecular graph of 2-bromo-5-hydrazinopyrazine.

The table below summarizes its key identifiers and computed physicochemical properties.

| Property | Value | Source |

| IUPAC Name | (5-bromopyrazin-2-yl)hydrazine | [2] |

| CAS Number | 1001050-24-3 | [1] |

| Molecular Formula | C₄H₅BrN₄ | [1][2] |

| Molecular Weight | 189.02 g/mol | [1] |

| Monoisotopic Mass | 187.96976 Da | [2] |

| SMILES | C1=C(N=CC(=N1)Br)NN | [2] |

| InChIKey | KFOQSLQZMLPTIX-UHFFFAOYSA-N | [2] |

| XLogP (Predicted) | 0.4 | [2] |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 4 | - |

Synthesis and Analytical Characterization

While specific literature on the synthesis of 2-bromo-5-hydrazinopyrazine is sparse, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyrazine precursor.

Proposed Synthesis Protocol

The synthesis can be logically approached by reacting a precursor like 2,5-dibromopyrazine with hydrazine hydrate. The choice of a di-bromo precursor over a chloro-bromo analogue is strategic; while chlorine is typically a better leaving group in SNAr, the reactivity can be modulated by temperature, and the di-bromo starting material is commercially available.

Caption: General workflow for the synthesis of 2-bromo-5-hydrazinopyrazine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,5-dibromopyrazine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (5-10 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).

-

Causality: The use of a large excess of hydrazine hydrate is critical. It serves as both the nucleophile and the base, and the high concentration drives the reaction equilibrium towards the mono-substituted product, minimizing the formation of the di-hydrazine pyrazine by-product.[3] The inert atmosphere prevents oxidation of the hydrazine.

-

-

Heating: Heat the reaction mixture to reflux (typically 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[3]

-

Work-up: Cool the mixture to room temperature and quench by pouring it into cold water or brine. This precipitates the product and dissolves excess hydrazine salts. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight. The most prominent ion expected in positive mode would be [M+H]⁺ at m/z 188.9770.[2] A critical diagnostic feature is the isotopic pattern of bromine: the presence of two peaks of nearly equal intensity separated by ~2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) is definitive confirmation of a mono-brominated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be simple and highly informative. Two singlets should be observed in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two non-equivalent protons on the pyrazine ring. The protons of the hydrazine group (-NH and -NH₂) will appear as broad singlets, and their chemical shift will be highly dependent on the solvent and concentration.

-

¹³C NMR: Four distinct signals are expected in the carbon spectrum, corresponding to the four unique carbon atoms in the molecule. Two signals will be in the aromatic region for the C-H carbons, and two will be quaternary signals for the C-Br and C-NHNH₂ carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations from the hydrazine group in the 3200-3400 cm⁻¹ region. Aromatic C-H and C=N/C=C stretching bands would be observed in their typical regions.

Utility in Drug Development: A Bifunctional Building Block

The true value of 2-bromo-5-hydrazinopyrazine lies in its bifunctional nature, making it a powerful tool in constructing complex molecules for targeted therapies, especially in the rapidly advancing field of Targeted Protein Degradation (TPD) .

TPD modalities, such as PROTACs, are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[4] A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4][5]

2-bromo-5-hydrazinopyrazine is an exemplary building block for the linker and POI-ligand portion of a PROTAC for two reasons:

-

The Hydrazine Handle: The hydrazine group is a versatile nucleophile. It can be readily reacted with aldehydes or ketones to form stable hydrazone linkages or used as a precursor to form more complex heterocyclic systems. This provides a robust method for attaching the molecule to a pre-existing POI ligand or for building a novel ligand from the pyrazine core.

-

The Bromo-Pyrazine Handle: The bromine atom on the electron-deficient pyrazine ring is primed for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and controlled installation of the linker element that will eventually be connected to the E3 ligase ligand.

Caption: Orthogonal reactivity of 2-bromo-5-hydrazinopyrazine in PROTAC synthesis.

This orthogonal reactivity enables a modular and efficient synthetic strategy, allowing chemists to rapidly generate libraries of PROTACs with diverse linkers and POI ligands to optimize degradation efficacy and pharmacokinetic properties.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper safety protocols must be strictly followed when handling 2-bromo-5-hydrazinopyrazine.

-

Hazard Assessment: While specific GHS data for this compound is not widely published, hydrazine derivatives are generally considered toxic and irritants.[6][7] The related compound 2-bromo-5-hydroxypyrazine is classified as harmful if swallowed and causes serious eye damage.[8] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[9]

-

Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[10]

Conclusion

2-bromo-5-hydrazinopyrazine is more than a simple chemical intermediate; it is a sophisticated molecular tool designed for modern synthetic challenges. Its well-defined structure, characterized by two orthogonally reactive functional groups, provides a reliable and versatile platform for constructing complex molecular architectures. Its growing importance in the synthesis of targeted protein degraders underscores its value to the drug discovery community. A thorough understanding of its synthesis, characterization, and chemical reactivity will empower researchers to fully exploit its potential in developing the next generation of therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - 2-bromo-5-hydrazinopyrazine (C4H5BrN4) [pubchemlite.lcsb.uni.lu]

- 3. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]

- 4. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pioneering protein degradation for agricultural applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-5-hydroxypyrazine | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 5-Bromo-2-hydrazinopyridine|lookchem [lookchem.com]

Spectroscopic Characterization of 2-Bromo-5-hydrazinopyrazine: A Technical Guide

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-bromo-5-hydrazinopyrazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While experimental data for this specific molecule is not widely published, this guide synthesizes predictive data and comparative analysis with related structures to offer a robust framework for its spectroscopic identification and characterization.

Introduction to 2-Bromo-5-hydrazinopyrazine

2-Bromo-5-hydrazinopyrazine is a heterocyclic compound with the molecular formula C₄H₅BrN₄.[1][2] Its structure, featuring a pyrazine ring substituted with a bromine atom and a hydrazine group, makes it a valuable building block in medicinal chemistry and materials science. The interplay of the electron-withdrawing bromine and the electron-donating hydrazine group on the aromatic pyrazine core dictates its chemical reactivity and spectroscopic properties. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 2-bromo-5-hydrazinopyrazine, high-resolution mass spectrometry (HRMS) is instrumental in confirming its atomic makeup.

Expected Molecular Ion and Isotopic Pattern

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), imparts a characteristic isotopic pattern in the mass spectrum. The monoisotopic mass of 2-bromo-5-hydrazinopyrazine is 187.96976 Da.[1] Therefore, the mass spectrum is expected to show two major peaks of nearly equal intensity for the molecular ion [M]⁺˙ at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively.

Predicted mass spectrometry data for various adducts of 2-bromo-5-hydrazinopyrazine provides further confirmation of its identity.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.97704 |

| [M+Na]⁺ | 210.95898 |

| [M-H]⁻ | 186.96248 |

| [M+NH₄]⁺ | 206.00358 |

| [M+K]⁺ | 226.93292 |

Fragmentation Pathway

The fragmentation of 2-bromo-5-hydrazinopyrazine in the mass spectrometer can provide valuable structural information. The fragmentation is likely initiated by the loss of the bromine atom or cleavage of the hydrazine group.

Caption: Predicted Fragmentation of 2-bromo-5-hydrazinopyrazine.

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of solid 2-bromo-5-hydrazinopyrazine is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Notes |

| 3500-3200 | N-H stretching (hydrazine) | Medium-Strong | Asymmetric and symmetric stretches of the -NH₂ group are expected in this region. The presence of two bands is characteristic of a primary amine. |

| 3100-3000 | C-H stretching (aromatic) | Weak-Medium | Characteristic of C-H bonds on the pyrazine ring. |

| 1650-1620 | N-H scissoring (hydrazine) | Medium | This bending vibration is a key indicator of the hydrazine group. |

| 1600-1450 | C=N and C=C stretching (ring) | Medium-Strong | Multiple bands are expected due to the aromatic nature of the pyrazine ring. |

| 1250-1000 | C-N stretching | Medium-Strong | Vibrations associated with the C-N bonds within the pyrazine ring and the C-N bond of the hydrazine substituent. |

| 850-750 | C-H out-of-plane bending | Strong | The substitution pattern on the pyrazine ring will influence the exact position of these bands. |

| 700-500 | C-Br stretching | Medium-Strong | The presence of a strong band in this region is indicative of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of 2-bromo-5-hydrazinopyrazine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard parameters for acquisition and processing are typically employed.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of 2-bromo-5-hydrazinopyrazine is expected to be relatively simple, showing signals for the hydrazine protons and the two protons on the pyrazine ring.

Caption: Proton environments in 2-bromo-5-hydrazinopyrazine.

-

Hydrazine Protons (-NH₂): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration. In DMSO-d₆, this signal could appear in the range of 4.0-6.0 ppm.

-

Pyrazine Ring Protons (H-3 and H-6): Two distinct signals are expected for the two aromatic protons. Due to the anisotropic effects of the nitrogen atoms and the electronic effects of the substituents, these protons will appear as singlets or narrow doublets (if long-range coupling is resolved). Their chemical shifts are predicted to be in the downfield region, likely between 7.5 and 8.5 ppm. The proton at the 6-position, being between two nitrogen atoms, is expected to be the most deshielded.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms in the pyrazine ring.

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C-2 | 140-150 | The carbon atom bearing the bromine atom will be significantly influenced by the halogen's electronegativity and is expected to be in this region. |

| C-3 | 130-140 | This CH carbon is adjacent to a nitrogen atom and the carbon bearing the bromine. |

| C-5 | 150-160 | The carbon atom attached to the electron-donating hydrazine group is expected to be the most shielded of the substituted carbons. |

| C-6 | 125-135 | This CH carbon is situated between two nitrogen atoms, leading to a downfield shift. |

Conclusion

The spectroscopic characterization of 2-bromo-5-hydrazinopyrazine relies on a complementary suite of analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition, with a characteristic isotopic pattern due to the bromine atom. Infrared spectroscopy identifies the key functional groups, notably the N-H vibrations of the hydrazine moiety and the C-Br stretch. Finally, NMR spectroscopy provides a detailed map of the molecular structure, with distinct signals for the aromatic protons and carbons. This guide provides a foundational understanding of the expected spectroscopic data for this compound, serving as a valuable resource for its synthesis, purification, and application in further research.

References

-

When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances. [Link]

-

2-bromo-5-hydrazinopyrazine (C4H5BrN4). PubChemLite. [Link]

-

CAS No : 1001050-24-3| Chemical Name : 2-Bromo-5-hydrazinopyrazine. Pharmaffiliates. [Link]

Sources

- 1. PubChemLite - 2-bromo-5-hydrazinopyrazine (C4H5BrN4) [pubchemlite.lcsb.uni.lu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of 2-Bromo-5-hydrazinopyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed exploration of the chemical reactivity of 2-bromo-5-hydrazinopyrazine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. By dissecting its structural features and electronic properties, we will elucidate the key reaction pathways this molecule undergoes, providing both mechanistic insights and practical, field-proven protocols.

Introduction: The Strategic Importance of 2-Bromo-5-hydrazinopyrazine

The pyrazine core is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics. The introduction of a bromine atom and a hydrazino group at the 2- and 5-positions, respectively, imbues the 2-bromo-5-hydrazinopyrazine molecule with a dual reactivity profile. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. Concurrently, the hydrazino moiety is a potent nucleophile and a precursor to a variety of heterocyclic systems, most notably the biologically active triazolopyrazine scaffold.[1] This unique combination of functional groups makes 2-bromo-5-hydrazinopyrazine a valuable starting material for the synthesis of diverse compound libraries with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[2][3]

Molecular Properties and Reactivity Overview

The reactivity of 2-bromo-5-hydrazinopyrazine is governed by the interplay of its electron-deficient pyrazine ring and the distinct electronic nature of its two functional groups.

Table 1: Physicochemical Properties of 2-Bromo-5-hydrazinopyrazine

| Property | Value | Source |

| Molecular Formula | C₄H₅BrN₄ | PubChemLite |

| Molecular Weight | 189.02 g/mol | Pharmaffiliates |

| CAS Number | 1001050-24-3 | Pharmaffiliates |

| SMILES | C1=C(N=CC(=N1)Br)NN | PubChemLite |

| InChI | InChI=1S/C4H5BrN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9) | PubChemLite |

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic is further amplified by the electron-withdrawing inductive effect of the bromine atom, making the carbon atom to which it is attached (C2) highly electrophilic and susceptible to nucleophilic attack.

The hydrazino group, conversely, is a strong nucleophile due to the lone pair of electrons on the terminal nitrogen atom. It readily participates in reactions with electrophiles, most commonly carbonyl compounds, to form hydrazones. Furthermore, the proximal arrangement of the hydrazino group and a ring nitrogen atom facilitates intramolecular cyclization reactions, providing a facile entry into fused heterocyclic systems.

Caption: Key reactivity pathways of 2-bromo-5-hydrazinopyrazine.

Synthesis of 2-Bromo-5-hydrazinopyrazine

A robust and scalable synthesis of 2-bromo-5-hydrazinopyrazine can be achieved through a two-step sequence starting from commercially available 2-amino-5-bromopyrazine. The first step involves a Sandmeyer-type reaction to install a second bromine atom, followed by a nucleophilic aromatic substitution with hydrazine.

Synthesis of 2,5-Dibromopyrazine

This procedure outlines the conversion of 2-amino-5-bromopyrazine to 2,5-dibromopyrazine.

Experimental Protocol:

-

To a cooled (-15 °C) aqueous solution of hydrobromic acid, add 2-amino-5-bromopyrazine (1.0 eq) and bromine (3.0 eq).[4]

-

Slowly add an aqueous solution of sodium nitrite (2.5 eq) dropwise over 1 hour, maintaining the internal temperature below -10 °C.[4]

-

Stir the reaction mixture for an additional hour at 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a 40% aqueous solution of sodium hydroxide.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,5-dibromopyrazine.[4]

Table 2: Quantitative Data for the Synthesis of 2,5-Dibromopyrazine

| Parameter | Value |

| Starting Material | 2-Amino-5-bromopyrazine |

| Key Reagents | Bromine, Sodium Nitrite, Hydrobromic Acid |

| Solvent | Water |

| Reaction Temperature | -15 °C to 0 °C |

| Typical Yield | ~24%[4] |

digraph "Synthesis_of_2,5-Dibromopyrazine" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];"2-Amino-5-bromopyrazine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Reagents" [label="1. Br2, HBr, -15 °C\n2. NaNO2, -10 °C", shape=plaintext]; "2,5-Dibromopyrazine" [fillcolor="#F1F3F4", fontcolor="#202124"];

"2-Amino-5-bromopyrazine" -> "Reagents" -> "2,5-Dibromopyrazine"; }

Caption: Synthesis of 2,5-dibromopyrazine from 2-amino-5-bromopyrazine.

Synthesis of 2-Bromo-5-hydrazinopyrazine from 2,5-Dihalopyrazine

Experimental Protocol:

-

Dissolve 2,5-dibromopyrazine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide.[5]

-

Add hydrazine hydrate (1.5-1.8 eq) to the solution.[7] The use of a slight excess of hydrazine hydrate is recommended to drive the reaction to completion, but a large excess should be avoided to prevent the formation of di-substituted byproducts and to simplify purification.[8]

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Table 3: Projected Quantitative Data for the Synthesis of 2-Bromo-5-hydrazinopyrazine

| Parameter | Value (Projected) |

| Starting Material | 2,5-Dibromopyrazine |

| Key Reagent | Hydrazine Hydrate |

| Solvent | Ethanol or DMF |

| Reaction Temperature | Reflux (80-100 °C) |

| Expected Yield | Moderate to Good |

digraph "Synthesis_of_2-Bromo-5-hydrazinopyrazine" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];"2,5-Dibromopyrazine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Reagents" [label="Hydrazine Hydrate\nEtOH or DMF, Reflux", shape=plaintext]; "2-Bromo-5-hydrazinopyrazine" [fillcolor="#F1F3F4", fontcolor="#202124"];

"2,5-Dibromopyrazine" -> "Reagents" -> "2-Bromo-5-hydrazinopyrazine"; }

Caption: Proposed synthesis of 2-bromo-5-hydrazinopyrazine.

Key Reactions and Mechanistic Considerations

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-deficient nature of the pyrazine ring, enhanced by the bromine substituent, makes the C2 position susceptible to nucleophilic attack. This reaction proceeds via a Meisenheimer complex intermediate.

Mechanism:

-

Addition of Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring.

-

Elimination of Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the bromide ion.

Common nucleophiles for this transformation include amines and alkoxides. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

Reactions of the Hydrazino Group

The hydrazino group is a versatile functional handle that can undergo a variety of transformations.

Hydrazines readily react with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Experimental Protocol (General):

-

Dissolve 2-bromo-5-hydrazinopyrazine (1.0 eq) in a suitable solvent, such as ethanol.

-

Add the desired aldehyde or ketone (1.0-1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and collect the precipitated hydrazone by filtration.

-

If no precipitate forms, concentrate the reaction mixture and purify the product by recrystallization or column chromatography.

A key application of 2-bromo-5-hydrazinopyrazine is its use as a precursor for the synthesis of[9][10][11]triazolo[4,3-a]pyrazines. This transformation typically involves an initial acylation of the hydrazino group followed by an intramolecular cyclization.

General Reaction Pathway:

-

Acylation: The hydrazino group is first acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form an acylhydrazide intermediate.

-

Cyclization/Dehydration: The acylhydrazide then undergoes an intramolecular cyclization, with the pyrazine ring nitrogen acting as the nucleophile, followed by dehydration to form the aromatic triazolopyrazine ring system. This step can be promoted by heat or by using a dehydrating agent.

The resulting 5-bromo-[9][10][11]triazolo[4,3-a]pyrazine is a valuable intermediate for further functionalization, particularly through Suzuki-Miyaura cross-coupling reactions at the bromine position.[10]

Caption: General route to 5-bromo-[9][10][11]triazolo[4,3-a]pyrazines.

Spectroscopic Characterization

While specific, publicly available NMR spectra for 2-bromo-5-hydrazinopyrazine are scarce, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of closely related structures, such as derivatives of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea.[2][12]

Expected ¹H NMR (in DMSO-d₆):

-

Two singlets in the aromatic region corresponding to the two pyrazine protons.

-

A broad singlet corresponding to the NH proton of the hydrazino group.

-

A broad singlet corresponding to the NH₂ protons of the hydrazino group.

Expected ¹³C NMR (in DMSO-d₆):

-

Four signals in the aromatic region corresponding to the four carbon atoms of the pyrazine ring. The carbon attached to the bromine will be significantly shifted downfield.

Conclusion

2-Bromo-5-hydrazinopyrazine is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its dual reactivity, stemming from the electrophilic C-Br bond and the nucleophilic hydrazino group, allows for a wide range of chemical transformations. This guide has outlined the key synthetic routes to this compound and its principal reaction pathways, including nucleophilic aromatic substitution and the formation of hydrazones and triazolopyrazines. The provided protocols and mechanistic insights are intended to empower researchers to effectively utilize this important molecule in their drug discovery and materials science endeavors.

References

-

Core. (2014). Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. Retrieved from [Link]

-

ResearchGate. (2025). A novel synthesis of 2,5-diphenylpyrazine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

MDPI. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 5-bromo-[9][10][11]triazolo[4,3-a]pyrazine. Retrieved from [Link]

-

National Institutes of Health. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Retrieved from [Link]

-

GitHub. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[9][10][11]triazolo[4,3-a]pyrazine. Retrieved from [Link]

-

JSS College of Arts, Commerce and Science. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. Retrieved from [Link]

-

ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Retrieved from [Link]

-

ResearchGate. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. Retrieved from [Link]

-

PubMed. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]

-

MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

MDPI. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Retrieved from [Link]

-

DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. Retrieved from [Link]

-

PubMed Central. (n.d.). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Retrieved from [Link]

-

ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

-

SpectraBase. (n.d.). (p-BROMOPHENYL)HYDRAZINE, MONOHYDROCHLORIDE - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

Sources

- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-Dibromopyrazine synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine () for sale [vulcanchem.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

Stability and Storage of 2-bromo-5-hydrazinopyrazine: A Technical Guide

Introduction

2-bromo-5-hydrazinopyrazine is a heterocyclic compound of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. Its unique structural motif, featuring a pyrazine ring substituted with both a bromine atom and a hydrazine group, makes it a versatile building block for the synthesis of novel bioactive molecules. However, the inherent reactivity of the hydrazine functional group presents considerable challenges regarding the compound's stability and storage. This technical guide provides an in-depth analysis of the factors influencing the stability of 2-bromo-5-hydrazinopyrazine, recommended storage and handling conditions, and analytical methodologies for assessing its purity and degradation. The insights provided herein are grounded in the fundamental principles of organic chemistry and data extrapolated from related aryl hydrazine and heterocyclic compounds.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 2-bromo-5-hydrazinopyrazine is fundamental to establishing appropriate storage and handling protocols. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and available data for analogous compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₄H₅BrN₄ | Inferred from structure |

| Molecular Weight | 189.02 g/mol | Calculated |

| Appearance | Likely a solid, ranging from off-white to yellow or brown crystalline powder. Color may darken upon exposure to air and light. | Analogy to aryl hydrazines |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. Poorly soluble in non-polar solvents and likely has limited solubility in water. | General properties of similar heterocyclic compounds |

| Melting Point | Not widely reported. Similar compounds like 5-bromo-2-hydrazinopyridine have melting points in the range of 132-136 °C. | [Analogy to related compounds] |

The Intrinsic Instability: A Mechanistic Perspective

The stability of 2-bromo-5-hydrazinopyrazine is primarily dictated by the hydrazine functional group, which is susceptible to oxidation. The pyrazine ring, being an electron-deficient aromatic system, and the electron-withdrawing bromine atom can further influence the reactivity of the hydrazine moiety.

Oxidation of the Hydrazine Moiety

The principal degradation pathway for 2-bromo-5-hydrazinopyrazine is the oxidation of the hydrazine group. This process can be initiated by atmospheric oxygen and is often catalyzed by trace metal ions and light. The oxidation can proceed through a series of reactive intermediates, including diazene and aryl radicals, ultimately leading to the formation of various degradation products.[1][2]

dot digraph "Degradation Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} mend Figure 1: Proposed oxidative degradation pathway for 2-bromo-5-hydrazinopyrazine.

The initial oxidation product is a highly reactive diazene intermediate. This species can readily lose nitrogen gas (N₂) to form 2-bromopyrazine. Alternatively, the diazene can participate in other reactions, leading to a complex mixture of degradation products.

Influence of the Bromopyrazine Ring

The electron-deficient nature of the pyrazine ring, further accentuated by the inductive effect of the bromine atom, can impact the stability of the hydrazine group.[3] While the electron-withdrawing character of the ring may slightly decrease the electron density on the hydrazine nitrogens, making them less susceptible to initial oxidation compared to hydrazines on electron-rich rings, the overall reactivity remains high.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the integrity of 2-bromo-5-hydrazinopyrazine, strict adherence to proper storage and handling procedures is paramount. These recommendations are designed to be a self-validating system, minimizing exposure to factors known to promote degradation.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower (in a freezer) | Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition. |

| Atmosphere | Under an inert atmosphere (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen, which is the primary degradation pathway for hydrazines.[4] |

| Light | In an amber or opaque vial, stored in the dark | Protects the compound from light-catalyzed degradation. |

| Moisture | In a tightly sealed container with a desiccant | Hydrazines can be hygroscopic, and moisture can facilitate certain degradation reactions. |

Handling Procedures

-

Inert Atmosphere Handling: Whenever possible, handle 2-bromo-5-hydrazinopyrazine in a glove box or glove bag under an inert atmosphere to minimize exposure to air and moisture.

-

Rapid Weighing and Dispensing: If handling in the open is unavoidable, perform weighing and dispensing as quickly as possible. Use a dedicated, clean spatula.

-

Avoid Contamination: Do not introduce any contaminants, especially metal spatulas that may have trace metal oxides on their surface, into the storage container. Metal ions are known to catalyze hydrazine decomposition.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Aryl hydrazines can be toxic and irritants.

Experimental Workflow: Assessing Stability

A well-designed stability study is crucial to determine the shelf-life of 2-bromo-5-hydrazinopyrazine under various conditions. A typical workflow for such a study is outlined below.

dot digraph "Stability_Assessment_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} mend Figure 2: Workflow for assessing the stability of 2-bromo-5-hydrazinopyrazine.

Protocol: HPLC-Based Stability Assessment

This protocol provides a framework for monitoring the stability of 2-bromo-5-hydrazinopyrazine over time.

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of 2-bromo-5-hydrazinopyrazine and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This is your stock solution.

-

-

Preparation of Stability Samples:

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

-

Aliquot the working solution into several amber HPLC vials.

-

Prepare separate sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature in the dark, room temperature exposed to light).

-

-

Time-Point Analysis:

-

At designated time points (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.

-

Analyze the sample by reverse-phase HPLC with UV detection. A C18 column is a good starting point. The mobile phase could consist of a gradient of water and acetonitrile with a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection wavelength should be chosen based on the UV spectrum of the compound.

-

-

Data Analysis:

-

At each time point, calculate the peak area of the 2-bromo-5-hydrazinopyrazine peak.

-

Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of the compound remaining.

-

Monitor the appearance of new peaks in the chromatogram, which indicate the formation of degradation products.

-

If significant degradation is observed, LC-MS analysis can be employed to identify the degradation products by their mass-to-charge ratio.

-

Conclusion

While 2-bromo-5-hydrazinopyrazine is a valuable synthetic intermediate, its inherent instability, primarily due to the oxidative susceptibility of the hydrazine group, necessitates careful and deliberate handling and storage. By understanding the mechanistic basis of its degradation and implementing the stringent protocols outlined in this guide, researchers can ensure the quality and reliability of this important reagent in their scientific endeavors. The principles of storing under cold, dark, and inert conditions, coupled with diligent analytical monitoring, form the cornerstone of maintaining the integrity of 2-bromo-5-hydrazinopyrazine for successful research and development outcomes.

References

- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320.

- Fiveable. (n.d.). Pyrazine Definition. Organic Chemistry II Key Term.

- Štefane, B., & Požgan, F. (2004). CAN-Mediated Oxidation of Electron-Deficient Aryl and Heteroaryl Hydrazines and Hydrazides. Synlett, (1), 3917-3920.

- Thiem, T. L., Brown, J., Kiel, J., Holwitt, E., & O'brien, G. J. (1997). The chemical and biochemical degradation of hydrazine.

- ResearchGate. (2008). Decompostion of Hydrazine in Aqueous Solutions.

- Comprehensive Organic Chemistry. (n.d.). 6.2.2. Pyrazines.

- Kalyanaraman, B. (2004). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology Mechanisms and Methods, 14(4), 209-218.

- RSC Publishing. (2020). Mechanistic study of hydrazine decomposition on Ir(111).

- MDPI. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(15), 4947.

- Agency for Toxic Substances and Disease Registry. (1997). Chapter 6: Analytical Methods. In Toxicological Profile for Hydrazines.

- Semantic Scholar. (1997).

- Old Dominion University. (2021). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons.

- ACS Publications. (2021). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.

- University of Malaya. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. UM Students' Repository.

- ACS Publications. (2019). Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air. The Journal of Organic Chemistry.

- YouTube. (2020, April 19). Synthesis and reactions of Pyrazine.

- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.

- Occupational Safety and Health Administr

- ACS Publications. (2022). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. Organic Process Research & Development.

- Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.

- Semantic Scholar. (2020).

- RASĀYAN Journal of Chemistry. (2022).

- National Institutes of Health. (2017). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PubMed Central.

- Wikipedia. (n.d.). Hydrazines.

- ResearchGate. (2012).

- National Institutes of Health. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central.

- ACS Publications. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega.

- Chemical Papers. (2002).

- PubMed. (2010).

- MDPI. (2022). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, 14(11), 2351.

- IPEN. (n.d.).

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Bromo-5-hydrazinopyrazine

Foreword: The Critical Role of Solubility in Drug Discovery

In the intricate ballet of drug development, the solubility of a lead compound is a pivotal performance metric. It dictates bioavailability, influences formulation strategies, and ultimately, can determine the success or failure of a promising therapeutic candidate. 2-Bromo-5-hydrazinopyrazine, a heterocyclic compound of interest in medicinal chemistry, presents a unique set of physicochemical properties. This guide provides a comprehensive exploration of its solubility in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its accurate determination. We will dissect the molecular characteristics that govern its behavior in solution and equip researchers with the knowledge to confidently navigate its handling and application.

Deconstructing the Molecule: Predicting Solubility from First Principles

The adage "like dissolves like" serves as our foundational principle in predicting solubility.[1][2] To anticipate the behavior of 2-bromo-5-hydrazinopyrazine, we must first examine its structural and electronic features.

The molecule possesses a pyrazine ring, a nitrogen-containing heterocycle, which imparts a degree of polarity.[3] The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. Furthermore, the hydrazino group (-NHNH2) is a potent hydrogen bond donor and acceptor.[4] Conversely, the bromo substituent introduces a degree of lipophilicity. The interplay of these features—the polar pyrazine ring and hydrazino group versus the lipophilic bromo group—suggests a nuanced solubility profile.

Based on these characteristics, we can formulate a set of initial hypotheses:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of 2-bromo-5-hydrazinopyrazine to engage in hydrogen bonding suggests it will exhibit favorable solubility in these solvents. The hydroxyl group of the alcohol can interact with both the pyrazine nitrogens and the hydrazino group.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are strong hydrogen bond acceptors and are generally excellent solvents for a wide range of organic compounds. We anticipate good solubility of 2-bromo-5-hydrazinopyrazine in these solvents. A related compound, 5-bromo-2-hydrazinopyridine, is noted to have some solubility in DMF.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, dominated by the pyrazine and hydrazino moieties, suggests that solubility in nonpolar solvents will be limited.[3]

A predicted XlogP value of 0.4 for 2-bromo-5-hydrazinopyrazine indicates a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.[6] This further supports the expectation of better solubility in polar solvents.

Quantitative and Qualitative Solubility Assessment: A Methodological Approach

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate formulation and experimental design. The following section outlines both qualitative and quantitative methods.

Qualitative "Vial Test": A Rapid Initial Screen

This simple, rapid method provides a preliminary assessment of solubility.

Protocol:

-

Add approximately 1-2 mg of 2-bromo-5-hydrazinopyrazine to a small, clear glass vial.

-

Add the chosen organic solvent dropwise (e.g., 100 µL increments) while vortexing or shaking vigorously after each addition.[7]

-

Observe the mixture against a contrasting background.

-

Categorize the solubility as:

-

Freely Soluble: Dissolves completely within a small volume of solvent.

-

Sparingly Soluble: A significant portion dissolves, but some solid remains.

-